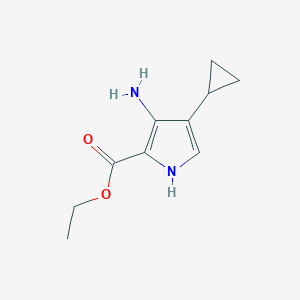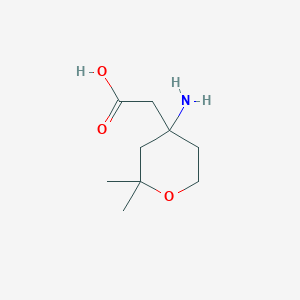
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride is a chemical compound with the molecular formula C17H21ClN4O2. It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group, a nitro group, and a methyl group, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
The synthesis of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a valuable tool in neuropharmacological research.
Industrial Applications: It is used in the synthesis of various organic compounds and intermediates, contributing to the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to an increase in acetylcholine levels in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced . The molecular pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
Comparación Con Compuestos Similares
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure but similar pharmacological activity.
4-Methyl-2-nitroaniline: A precursor in the synthesis of the compound, which lacks the piperazine ring and phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H21ClN4O2 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14;/h2-6,11-12H,7-10,18H2,1H3;1H |
Clave InChI |
PDDURACLOWXLEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



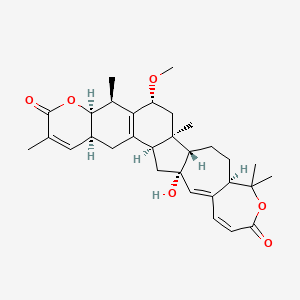
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
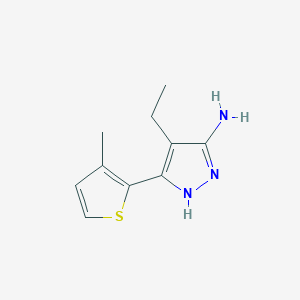
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)
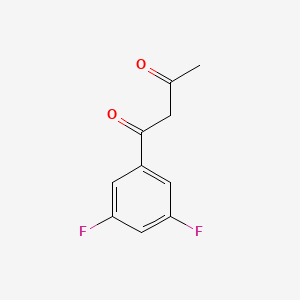
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)

